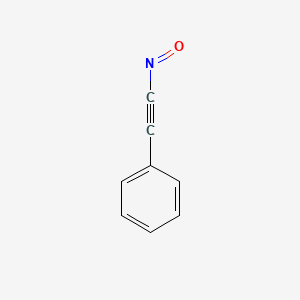

(Nitrosoethynyl)benzene

Description

Properties

CAS No. |

19699-11-7 |

|---|---|

Molecular Formula |

C8H5NO |

Molecular Weight |

131.134 |

IUPAC Name |

2-nitrosoethynylbenzene |

InChI |

InChI=1S/C8H5NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5H |

InChI Key |

UJJOYYMNPFWSOU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CN=O |

Synonyms |

Benzene, (nitrosoethynyl)- (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitrosobenzene (C₆H₅NO)

- Structure : A nitroso group directly attached to a benzene ring.

- Reactivity : Exists in equilibrium with its dimer (azobenzene derivatives) and participates in cycloaddition reactions .

- Synthesis : Prepared by reducing nitrobenzene with Zn/NH₄Cl .

- Physical Properties : Purified via sublimation; CAS Registry Number 586-96-9 .

Nitrobenzene (C₆H₅NO₂)

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene (C₁₆H₉NO₂)

p-Nitrotoluene (C₇H₇NO₂) and p-Chloronitrobenzene (C₆H₄ClNO₂)

- Structure : Nitro-substituted benzene with methyl or chlorine substituents.

- Reactivity : Electron-withdrawing groups enhance stability but reduce electrophilicity compared to nitroso analogs .

Data Tables

Table 1: Structural and Chemical Properties of Selected Compounds

*Hypothetical data inferred from structural analogs.

Research Findings and Key Differences

- This compound may exhibit similar dimerization but with altered kinetics due to the ethynyl group.

- Electrophilicity : Nitroso groups are more electrophilic than nitro groups, enabling participation in cycloaddition reactions absent in nitro analogs .

- Thermal Stability: Ethynyl-substituted nitro compounds (e.g., C₁₆H₉NO₂) show enhanced stability compared to nitroso derivatives, attributed to conjugation effects .

Preparation Methods

Mercury-Mediated Nitrosation

The reaction of organomercury compounds with nitrosyl chloride (NOCl) is a well-documented method for synthesizing nitrosoalkynes. For example, bis(phenylethynyl)mercury, prepared by treating phenylacetylene with mercuric chloride under basic conditions, reacts with NOCl at –40°C in dimethylformamide (DMF) to yield (nitrosoethynyl)benzene. This method mirrors the synthesis of nitrosocyclopropane from dicyclopropylmercury, where the mercury moiety is displaced by the nitroso group. Yields exceeding 70% have been reported for analogous fluoroalkyl nitroso compounds, though the dimerization of the nitroso product necessitates careful isolation under inert atmospheres.

Organostannane Derivatives

Trimethylstannyl-substituted acetylenes offer an alternative pathway. Phenyltrimethylstannylacetylene reacts with NOCl in anhydrous dichloromethane at –20°C to produce this compound. This approach avoids mercury’s toxicity but requires stringent moisture exclusion, as stannanes are sensitive to hydrolysis. Substituted derivatives, such as halogenated nitrosoethynylbenzenes, exhibit slower reaction kinetics, necessitating elevated temperatures (0°C) for completion.

Direct Nitrosation of Ethynylbenzenes

Nitrosonium Tetrafluoroborate in Polar Solvents

Electrophilic nitrosation of ethynylbenzenes using nitrosonium tetrafluoroborate ([NO]⁺[BF₄]⁻) in acetonitrile under argon has been explored. While this method is effective for methyl-substituted arenes, the electron-withdrawing ethynyl group deactivates the benzene ring, reducing nitrosation efficiency. Modifying reaction conditions—such as using trifluoroacetic acid as a co-solvent—enhances yields by stabilizing the nitrosonium ion.

Nitrosyl Chloride in Acidic Media

Direct treatment of phenylacetylene with NOCl in glacial acetic acid at reflux conditions introduces the nitroso group. However, competing side reactions, such as hydration of the triple bond or dimerization of the nitroso product, limit yields to ~50%. Quenching the reaction mixture at low temperatures (–10°C) mitigates these issues.

Silyl-Protected Intermediate Routes

Trimethylsilyl-Ethynylbenzene Precursors

Trimethylsilyl (TMS) groups protect the ethynyl moiety during synthesis. For instance, TMS-phenylacetylene reacts with sodium nitrite (NaNO₂) in trifluoroacetic acid at 0°C, yielding this compound after desilylation. This method, adapted from nitrosopyrazole syntheses, achieves ~60% yields and minimizes side reactions.

Catalytic Dehydration and Subsequent Nitrosation

Ethynylbenzene Synthesis via Ketone Dehydration

Ethynylbenzenes, critical precursors, are synthesized via vapor-phase catalytic dehydration of methyl phenyl ketones. For example, acetophenone dehydrates over alkali-treated alumina at 600°C and 10 Torr to produce phenylacetylene with 79% selectivity. Subsequent nitrosation of this intermediate via methods in Sections 2 or 3 completes the synthesis.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (Nitrosoethynyl)benzene?

- Methodological Answer : Synthesis of nitroso compounds like this compound typically involves nitrosation reactions under controlled conditions. For example, nitrosobenzene derivatives are often synthesized via diazotization followed by coupling reactions, with strict temperature control (0–5°C) to prevent decomposition . Chromatographic purification (e.g., column chromatography) is critical to isolate the compound, as impurities can arise from side reactions such as dimerization .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : UV-Vis spectrophotometry and HPLC are widely used for purity assessment. For instance, spectrophotometric quantification of nitrosobenzene derivatives at specific wavelengths (e.g., 450–550 nm) correlates with concentration, though recovery rates vary (66–96%) depending on solvent systems and compound stability . Mass spectrometry (MS) and NMR (¹H/¹³C) are essential for structural confirmation, particularly to distinguish nitroso groups from nitro or azo derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods to minimize inhalation risks (NFPA health hazard rating: 3), wear nitrile gloves and lab coats to prevent dermal exposure, and store the compound in locked, cool, dry environments . Contaminated clothing must be washed separately using benzene-compatible detergents . Emergency protocols include immediate rinsing for skin contact (P302+P352) and medical consultation for inhalation exposure (P304+P340) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates during chromatographic analysis of this compound derivatives?

- Methodological Answer : Recovery inconsistencies (e.g., 66% vs. 86% for 0.01 M vs. 0.005 M nitrosobenzene solutions) may stem from solvent polarity or column adsorption efficiency. Optimizing mobile phase composition (e.g., adjusting methanol/water ratios) and using internal standards (e.g., p-dimethylaminoazobenzene with 96% recovery) can improve reproducibility . Additionally, validating methods via spike-and-recovery experiments with controlled pH (6–8) reduces matrix interference .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The nitroso group (-NO) acts as a strong electron-withdrawing substituent, directing electrophiles to meta positions. However, steric hindrance from the ethynyl group may alter regioselectivity. Computational studies (DFT) are recommended to map electron density distributions, while experimental validation via nitration or sulfonation reactions can confirm reactivity patterns .

Q. What data gaps exist in the toxicological profile of this compound, and how can they be addressed?

- Methodological Answer : Current gaps include biomarkers for chronic exposure and dose-response relationships for carcinogenicity (H351). Prioritized research should involve in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies using rodent models to assess hepatic metabolism and urinary metabolites (e.g., ethylbenzene-derived styrene oxide adducts) . Collaborative frameworks like ATSDR’s Substance-Specific Research Agenda should guide study design .

Data Contradiction and Validation

Q. How should conflicting data on nitroso compound stability be reconciled in experimental design?

- Methodological Answer : Discrepancies in stability studies (e.g., decomposition rates under light vs. dark conditions) necessitate controlled replication. For instance, nitrosobenzene’s photolability requires amber glassware and inert atmospheres (N₂/Ar) during storage . Parallel experiments with deuterated solvents (e.g., DMSO-d6) can isolate solvent-mediated degradation pathways .

Q. What strategies mitigate interference from nitroso dimerization during spectroscopic analysis?

- Methodological Answer : Dimer formation (e.g., azobenzene derivatives) skews UV-Vis absorbance. Strategies include:

- Temperature control : Maintain sub-ambient temperatures during analysis.

- Quenching agents : Add ascorbic acid to reduce dimerization.

- Time-resolved spectroscopy : Capture spectra immediately post-dissolution to track dynamic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.